

A Technical Guide to the Discovery and Synthesis of Americium (III) Chloride

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Compound of Interest

Compound Name: *Americium chloride*

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This document provides a comprehensive technical overview of the discovery of the element americium and the subsequent historical and modern methods for the synthesis of anhydrous americium (III) chloride (AmCl_3). It is intended to serve as a detailed guide for professionals in chemistry and related scientific fields, offering structured data, detailed experimental protocols, and process visualizations.

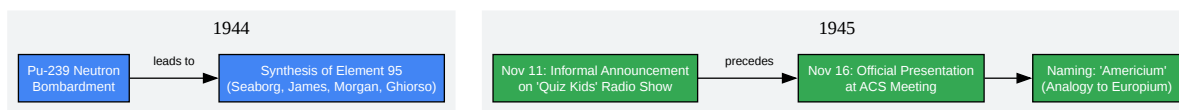
Discovery and Naming of Americium (Element 95)

The fourth transuranic element to be discovered, americium (Am), was first intentionally synthesized, isolated, and identified in late autumn 1944.^[1] The work was conducted by Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso at the University of California, Berkeley, as part of the highly confidential Manhattan Project.^[1] The element was produced by bombarding plutonium-239 with neutrons in a nuclear reactor at what is now Argonne National Laboratory.^{[1][2]}

The discovery remained classified until the end of World War II. In a unique public reveal, Glenn T. Seaborg first announced the existence of elements 95 and 96 on the U.S. children's radio show "Quiz Kids" on November 11, 1945, just five days before the official presentation at an American Chemical Society meeting.^{[1][3][4]}

The element was named "americium" in analogy to its lanthanide series homolog, europium. Just as europium was named for Europe, element 95 was named for the Americas, where it

was discovered.[1][3] The first isolation of a visible and weighable quantity of an americium compound, specifically americium(III) hydroxide, was a landmark achievement in the field of ultramicrochemistry.[5][6]



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A flowchart illustrating the key events in the discovery and naming of Americium.

Physicochemical Properties of Americium (III) Chloride

Anhydrous americium (III) chloride is a key compound in actinide research, serving as a precursor for the synthesis of other americium compounds and for pyrochemical processing studies. Its properties are summarized below.

Property	Value	Citations
Chemical Formula	AmCl_3	[7][8][9]
Appearance	Pink, light red, opaque hexagonal crystals	[7][8][9]
Molar Mass	349.42 g/mol	[7]
Density	5.87 g/cm ³	[7][8]
Melting Point	715 °C (988 K)	[7][8]
Boiling Point	850 °C (1123 K)	[7]
Crystal Structure	Hexagonal (UCl_3 type)	[8]
Space Group	$P6_3/m$	[8]
Coordination Geometry	9-coordinate, tricapped trigonal prismatic for the Am^{3+} ion	[8]
Hydrated Form	$\text{AmCl}_3 \cdot 6\text{H}_2\text{O}$ (monoclinic crystal structure)	[8]

Synthesis of Anhydrous Americium (III) Chloride

The preparation of pure, anhydrous AmCl_3 is crucial for many research applications, as aqueous solutions are often incompatible with sensitive organometallic or molten salt systems. [7]

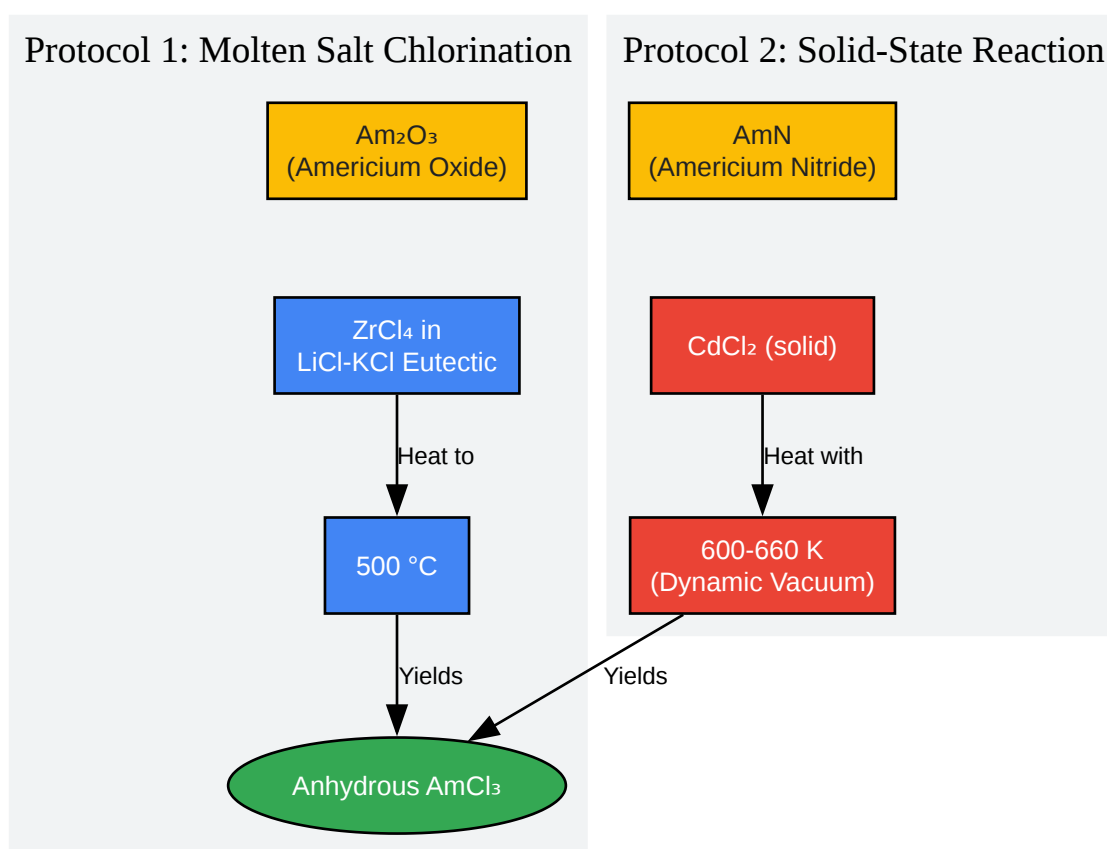
Historical Synthesis (First Preparation)

The first preparation of anhydrous americium (III) chloride was reported in 1951 by Sherman Fried.[3] This work was part of a broader effort to synthesize and characterize simple, anhydrous compounds of the newly discovered element on the microgram scale.[8] While the detailed experimental protocol from the original publication is not available in the searched literature, the methods of that era for preparing anhydrous actinide halides typically involved high-temperature, gas-solid phase reactions. These reactions often started with the actinide oxide or hydroxide, which was then treated with a stream of hot, corrosive gas such as

anhydrous hydrogen chloride (HCl) or carbon tetrachloride (CCl₄) vapor at several hundred degrees Celsius to produce the anhydrous chloride.

Modern Synthetic Methodologies

Modern synthesis routes are optimized for purity, safety, and efficiency, often starting from americium oxide (Am₂O₃) or americium nitride (AmN). The choice of method depends on the available starting material and the desired purity of the final product.



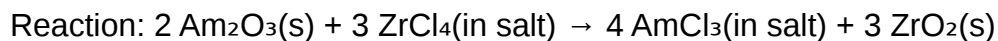
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A diagram of modern pathways for the synthesis of anhydrous Americium (III) Chloride.

Protocol 1: Chlorination of Americium (III) Oxide with Zirconium (IV) Chloride

This method leverages the high reactivity of ZrCl₄ with metal oxides in a molten salt medium, which facilitates the reaction and separation of products.^{[1][2][5]} It is valued for not producing

corrosive off-gases.[2]



Materials and Equipment:

- Americium (III) oxide (Am_2O_3) powder.
- Zirconium (IV) chloride (ZrCl_4).
- Lithium chloride-potassium chloride (LiCl-KCl) eutectic salt mixture.
- High-purity argon atmosphere glovebox.
- Furnace capable of maintaining 500 °C.
- Alumina or other inert crucible.
- Electrochemical setup (potentiostat, electrodes) for in-situ monitoring (optional, but recommended).

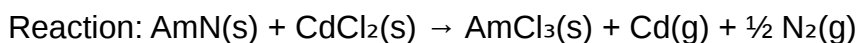
Procedure:

- Preparation: All operations should be performed in an inert atmosphere (e.g., argon glovebox) to prevent moisture contamination.
- Salt Loading: Load the LiCl-KCl eutectic salt mixture into the crucible and place it in the furnace. Heat the furnace to 500 °C to melt the salt.
- Reagent Addition: Once the salt is molten and thermally equilibrated, add a molar excess of ZrCl_4 to the melt. Allow it to dissolve completely.
- Am_2O_3 Introduction: Carefully add the pre-weighed Am_2O_3 powder to the molten salt mixture.
- Reaction: Maintain the temperature at 500 °C with gentle stirring if possible. The reaction time can vary from several hours to over a day, depending on the scale and particle size of the oxide.[2]

- **Monitoring:** The reaction progress can be monitored using cyclic voltammetry. The disappearance of the electrochemical signature for Zr^{4+} and the appearance of the Am^{3+} signature indicate the reaction is proceeding to completion.[1][2]
- **Product:** The final product is a molten salt mixture containing dissolved AmCl_3 and a solid precipitate of zirconium (IV) oxide (ZrO_2). The AmCl_3 can be used directly in the molten salt for further electrochemical studies or separated in subsequent processing steps.

Protocol 2: Reaction of Americium Nitride with Cadmium (II) Chloride

This solid-state method is effective for producing high-purity anhydrous AmCl_3 , as the byproducts are volatile and easily removed under vacuum.[3]



Materials and Equipment:

- Americium nitride (AmN).
- Anhydrous cadmium (II) chloride (CdCl_2).
- Quartz reaction vessel.
- High-vacuum line.
- Tube furnace capable of reaching at least 400 °C.

Procedure:

- **Preparation:** Inside an inert atmosphere glovebox, thoroughly mix stoichiometric amounts of AmN and CdCl_2 powder.
- **Loading:** Load the mixture into a quartz reaction vessel.
- **Vacuum Setup:** Connect the reaction vessel to a high-vacuum line.
- **Evacuation:** Evacuate the system to create a dynamic vacuum.

- Heating: Place the reaction vessel inside a tube furnace and slowly heat the mixture to a temperature range of 600–660 K (327–387 °C).[3]
- Reaction: Maintain the temperature and dynamic vacuum. During the reaction, volatile cadmium metal and nitrogen gas will be removed from the system by the vacuum pump, driving the reaction to completion.
- Cooling: After the reaction is complete (typically determined by the cessation of gas evolution), slowly cool the furnace back to room temperature under vacuum.
- Product Recovery: The remaining solid product in the reaction vessel is high-purity, hexagonal AmCl_3 . This can be recovered and stored under an inert atmosphere.[3]

Conclusion

The discovery of americium was a pivotal moment in nuclear chemistry, opening a new frontier in the study of heavy elements. The subsequent development of synthesis routes for its compounds, particularly anhydrous americium (III) chloride, has been essential for advancing our understanding of actinide chemistry. The modern synthesis protocols described provide reliable pathways for producing AmCl_3 , a critical starting material for research into nuclear fuel reprocessing, waste management, and fundamental chemical properties of the transuranic elements.

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